molecular formula C7H13ClF3NO2S B1449702 4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride CAS No. 1803599-38-3

4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride

Cat. No. B1449702
M. Wt: 267.7 g/mol
InChI Key: GFKHKYVEDJFHHY-UHFFFAOYSA-N
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Description

4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with the CAS Number: 1803599-38-3 . It has a molecular weight of 267.7 . The IUPAC name for this compound is 4-((2,2,2-trifluoroethyl)amino)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12F3NO2S.ClH/c8-7(9,10)5-11-6-1-3-14(12,13)4-2-6;/h6,11H,1-5H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Chemical Stability and Degradation Pathways

Nitisinone, a chemical structurally related to 4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride, exhibits stability influenced by pH levels, with increased stability at higher pH values. In acidic conditions akin to human gastric juice, two stable degradation products, 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), are produced. This research is crucial for understanding the chemical behavior and potential risks or benefits of its application in medical treatments (Barchańska et al., 2019).

Synthetic Pathways and Structural Properties

Research on synthetic pathways leading to novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which share a core structural similarity with the chemical , has provided insights into the conformation of these products and their potential applications. These synthetic routes reveal the diverse reactivity of chloral with amines, leading to a variety of products depending on the specific reaction conditions and the type of amine involved (Issac & Tierney, 1996).

Biological Potential and Medicinal Applications

The 1,3-thiazolidin-4-one nucleus and its analogues, including structures resembling 4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride, are highlighted for their significant pharmacological importance. Found in commercial pharmaceuticals, these compounds exhibit potential activities against various diseases, underscoring their value in medicinal chemistry and drug design. The synthesis and evolution of these compounds, from the mid-nineteenth century to the present, reflect ongoing advancements in understanding their structural and biological properties (Jonas da Silva Santos et al., 2018).

Environmental Impact and Toxicity Studies

Studies on the degradation and environmental impact of structurally related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), can offer insight into the ecological footprint and potential toxicity of chemicals like 4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride. These investigations provide valuable information on the behavior of such compounds in natural settings and their effects on human health and the environment (Natana Raquel Zuanazzi et al., 2020).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

1,1-dioxo-N-(2,2,2-trifluoroethyl)thian-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2S.ClH/c8-7(9,10)5-11-6-1-3-14(12,13)4-2-6;/h6,11H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKHKYVEDJFHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride

CAS RN

1803599-38-3
Record name 2H-Thiopyran-4-amine, tetrahydro-N-(2,2,2-trifluoroethyl)-, 1,1-dioxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803599-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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